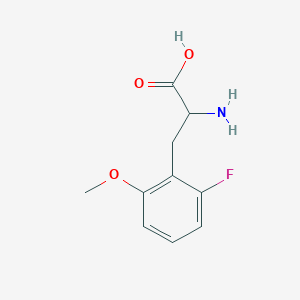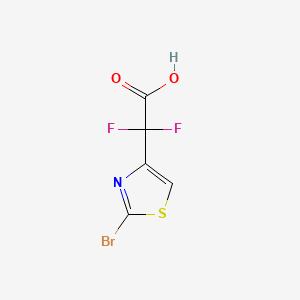
2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is a synthetic organic compound characterized by the presence of a bromo-substituted thiazole ring and a difluoroacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a bromoacetyl compound and thiourea under acidic conditions.
Introduction of the Difluoroacetic Acid Group: The difluoroacetic acid moiety is introduced via a nucleophilic substitution reaction, where a difluoroacetyl chloride reacts with the thiazole intermediate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the thiazole ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur atom in the thiazole ring.
Esterification and Amidation: The carboxylic acid group can form esters or amides when reacted with alcohols or amines, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification and Amidation: Alcohols or amines in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Major Products Formed
Nucleophilic Substitution: Substituted thiazoles with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Esterification and Amidation: Esters or amides of 2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique electronic properties.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Biochemical Probes: Used as a probe to study biochemical pathways involving thiazole derivatives.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science:
作用機序
The mechanism by which 2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The difluoroacetic acid moiety can enhance binding affinity through hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
- 2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
- 2-(2-Iodo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
- 2-(2-Bromo-1,3-thiazol-4-yl)acetic acid
Uniqueness
2-(2-Bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is unique due to the presence of both a bromo-substituted thiazole ring and a difluoroacetic acid group. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds, which may lack the difluoroacetic acid moiety or have different halogen substitutions.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering opportunities for innovation in chemistry, biology, medicine, and industry.
特性
分子式 |
C5H2BrF2NO2S |
|---|---|
分子量 |
258.04 g/mol |
IUPAC名 |
2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C5H2BrF2NO2S/c6-4-9-2(1-12-4)5(7,8)3(10)11/h1H,(H,10,11) |
InChIキー |
LVFCOXFPXLQQNQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)Br)C(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


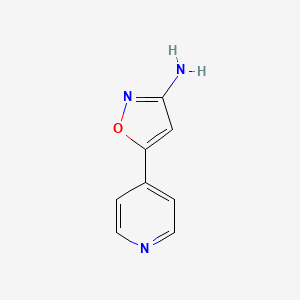
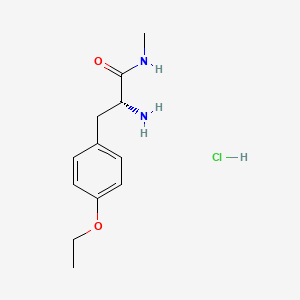
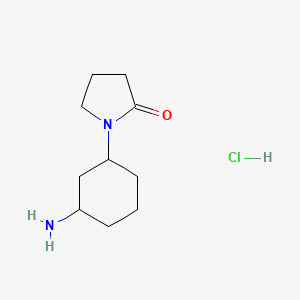
![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)

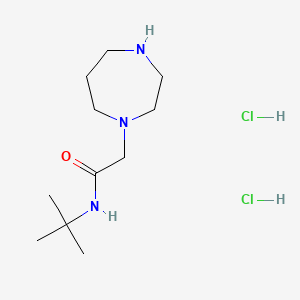
![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)
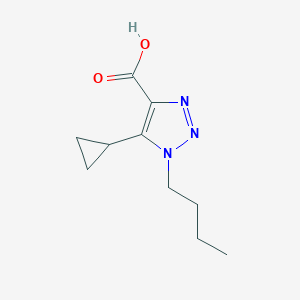
![Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)
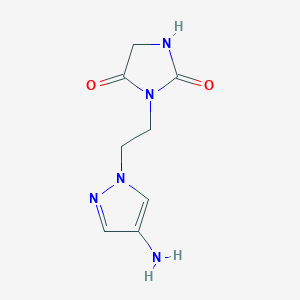

![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13541065.png)
